![molecular formula C45H77N3O15S B601240 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin CAS No. 612069-30-4](/img/structure/B601240.png)
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin
Overview
Description
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, commonly referred to as Aza-C, is a semi-synthetic derivative of the macrolide antibiotic azithromycin. Aza-C is a prodrug of azithromycin, meaning that it is converted to its active form, azithromycin, in the body. Aza-C is a potent inhibitor of bacterial protein synthesis, and has been found to have a broad spectrum of antibacterial activity, including activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Aza-C has been used in both clinical and laboratory settings, and has been studied extensively in scientific research.
Scientific Research Applications
Analytical Method Development
Azithromycin Impurity H is used in the development of analytical methods. It serves as a reference standard to ensure the accuracy and reliability of analytical procedures, particularly in high-performance liquid chromatography (HPLC) for identifying and quantifying impurities in azithromycin formulations .
Pharmaceutical Testing
It is also employed in pharmaceutical testing as a reference standard. Laboratories use it to compare against samples of azithromycin to detect the presence and concentration of impurities .
properties
IUPAC Name |
N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVLGKGQGGAID-SYARVETMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H77N3O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210127 | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
CAS RN |
612069-30-4 | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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